N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLMQMTYYNGBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Attachment of Phenethyl Side Chain: The final step involves the reaction of the intermediate with phenethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the phenylureido group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of phenethylamine with appropriate thiadiazole derivatives. The presence of the phenylureido group enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that similar thiadiazole derivatives showed potent antiproliferative activities against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9e | A431 | 4.27 |
| 9e | HT-29 | 0.28 |
| 9e | PC3 | 0.52 |
The mechanism of action often involves the induction of apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2 proteins .
Antimicrobial Properties
Thiadiazole derivatives are also noted for their antimicrobial activities. The structural features of this compound suggest potential efficacy against drug-resistant pathogens. This compound may inhibit specific enzymes or proteins essential for microbial growth .
Structure–Activity Relationship (SAR)
The effectiveness of thiadiazole derivatives in anticancer and antimicrobial applications is closely linked to their structural components. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence biological activity. Studies have shown that modifications at the C-5 position of the thiadiazole ring can enhance cytotoxicity .
Cytotoxicity Evaluation
In a comprehensive evaluation involving various synthesized thiadiazole derivatives, it was found that compounds exhibiting specific substitutions on the thiadiazole ring displayed enhanced cytotoxic properties against cancer cell lines . For example:
- Study Findings : The compound with a 4-chloro substitution demonstrated the highest cytotoxicity against A431 cells with an IC50 value significantly lower than that of standard chemotherapeutics.
Antimicrobial Efficacy
Another study highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, indicating that structural modifications could lead to improved inhibition rates .
Mechanism of Action
The mechanism of action of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Key Trends and Insights
Substituent Effects :
- Phenylureido groups improve target affinity due to hydrogen-bonding with kinase active sites .
- Halogenated benzyl groups (e.g., 4-chloro, 4-fluoro) enhance lipophilicity and membrane permeability .
Structural Rigidity :
- The thiadiazole-thioacetamide backbone ensures planar geometry, facilitating intercalation with DNA or enzyme pockets .
Synthetic Accessibility: Thioether formation via nucleophilic substitution (e.g., using 5-amino-1,3,4-thiadiazole-2-thiol) is a high-yield step (67–88%) .
Biological Activity
N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the phenylureido group enhances its interaction with biological targets. The molecular formula and weight of this compound contribute to its solubility and reactivity profiles.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating similar thiadiazole derivatives reported significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active compound exhibited an IC50 value of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like cisplatin .
| Compound Name | Cell Line | IC50 (mmol/L) |
|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. For example, related compounds have been shown to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a pathway for therapeutic intervention .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have demonstrated significant antimicrobial activity. Compounds containing the thiadiazole moiety have been evaluated for their efficacy against various bacterial strains.
Case Study: Antibacterial Evaluation
A study on similar compounds showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL. These results suggest that modifications in the phenyl ring can enhance antibacterial properties .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20–28 |
| Escherichia coli | 32–42 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
